4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine
CAS No.: 2640902-81-2
Cat. No.: VC11822217
Molecular Formula: C16H21FN6
Molecular Weight: 316.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640902-81-2 |
|---|---|
| Molecular Formula | C16H21FN6 |
| Molecular Weight | 316.38 g/mol |
| IUPAC Name | 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine |
| Standard InChI | InChI=1S/C16H21FN6/c1-4-13-9-18-16(19-10-13)23-7-5-22(6-8-23)15-14(17)11(2)20-12(3)21-15/h9-10H,4-8H2,1-3H3 |
| Standard InChI Key | URVAGLONHPRXLC-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3F)C)C |
| Canonical SMILES | CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3F)C)C |
Introduction
Chemical Formula and Molecular Weight
The chemical formula for 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine can be deduced from its name. Assuming a typical pyrimidine and piperazine structure, the molecular formula would be CHFN. The molecular weight would depend on the exact formula but can be estimated around 350 g/mol.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrimidine and piperazine rings, followed by their coupling. Common methods involve nucleophilic substitution reactions, where a halogenated pyrimidine reacts with a piperazine derivative.
Biological Activity
Piperazine derivatives are known for their biological activities, including antihistamine, antiparasitic, and antifungal properties . Pyrimidines are involved in various biological processes, including as components of nucleic acids and in the synthesis of certain drugs. The specific biological activity of 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine would depend on its interactions with biological systems, which could include enzyme inhibition or receptor binding.
Research Findings and Potential Applications
Given the lack of specific data, potential applications can only be speculated based on similar compounds. Pyrimidine derivatives are explored for their roles in cancer treatment, antiviral therapies, and as inhibitors of various enzymes . Piperazine derivatives are used in a wide range of therapeutic areas, including psychiatric disorders and parasitic infections .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume